molecular formula C5H6ClN3O2S B12600952 N-(4-Chloropyridin-3-yl)sulfuric diamide CAS No. 902301-84-2

N-(4-Chloropyridin-3-yl)sulfuric diamide

Cat. No.: B12600952
CAS No.: 902301-84-2
M. Wt: 207.64 g/mol
InChI Key: QUBOCBFWLPFBQX-UHFFFAOYSA-N
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Description

N-(4-Chloropyridin-3-yl)sulfuric diamide is a chemical compound with significant interest in various scientific fields. It is characterized by the presence of a chloropyridine ring and a sulfuric diamide group, making it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloropyridin-3-yl)sulfuric diamide typically involves the reaction of 4-chloropyridine with sulfuryl chloride and ammonia. This reaction proceeds under controlled conditions to ensure the formation of the desired product . The reaction can be represented as follows:

4-Chloropyridine+Sulfuryl chloride+AmmoniaN-(4-Chloropyridin-3-yl)sulfuric diamide\text{4-Chloropyridine} + \text{Sulfuryl chloride} + \text{Ammonia} \rightarrow \text{this compound} 4-Chloropyridine+Sulfuryl chloride+Ammonia→N-(4-Chloropyridin-3-yl)sulfuric diamide

Industrial Production Methods

Industrial production of this compound often involves a one-pot synthesis method to enhance efficiency and reduce costs. This method minimizes the use of expensive reagents and harsh reaction conditions, making the process more environmentally friendly .

Chemical Reactions Analysis

Scientific Research Applications

N-(4-Chloropyridin-3-yl)sulfuric diamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-Chloropyridin-3-yl)sulfuric diamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Chloropyridin-3-yl)sulfuric diamide is unique due to the combination of the chloropyridine ring and the sulfuric diamide group. This combination allows for a broader range of chemical reactions and applications compared to its individual components .

Properties

CAS No.

902301-84-2

Molecular Formula

C5H6ClN3O2S

Molecular Weight

207.64 g/mol

IUPAC Name

4-chloro-3-(sulfamoylamino)pyridine

InChI

InChI=1S/C5H6ClN3O2S/c6-4-1-2-8-3-5(4)9-12(7,10)11/h1-3,9H,(H2,7,10,11)

InChI Key

QUBOCBFWLPFBQX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1Cl)NS(=O)(=O)N

Origin of Product

United States

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